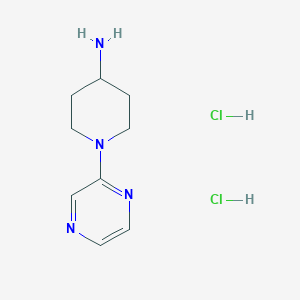

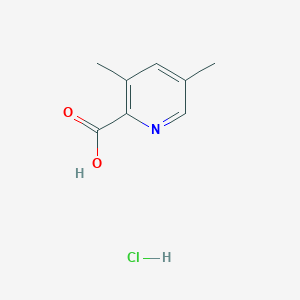

3,5-Dimethylpyridine-2-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Dimethylpyridine-2-carboxylic acid hydrochloride is a chemical compound that is extensively used in scientific research. It exhibits a wide range of applications, including catalysis, organic synthesis, and pharmaceutical research due to its unique properties and reactivity. The CAS Number of this compound is 2126178-51-4 .

Molecular Structure Analysis

The IUPAC Name of this compound is 3,5-dimethylpicolinic acid hydrochloride . The Inchi Code is 1S/C8H9NO2.ClH/c1-5-3-6 (2)7 (8 (10)11)9-4-5;/h3-4H,1-2H3, (H,10,11);1H . The molecular weight is 187.63 .Physical And Chemical Properties Analysis

The compound is a powder . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Intermolecular Hydrogen Bonding

Research has highlighted the importance of intermolecular hydrogen bonding in molecular recognition and dimer formation involving carboxylic acids. A study by Wash et al. (1997) demonstrated that a compound with a pyridone terminus could form a hydrogen-bonded dimer with hydrogen bonding between the amide and carboxylic acid groups. This phenomenon was observed across various phases including crystal structures, chloroform solution, and the gas phase, indicating the broad applicability of such interactions in scientific research, especially in the development of molecular assemblies and recognition systems Wash et al., 1997.

Complexation with Nucleotide Bases

Zimmerman et al. (1991) explored the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids, revealing how the microenvironment around carboxylic acid groups can significantly alter complexation behavior compared to simpler acids like butyric acid. This study provides insights into the specificity of molecular interactions and the potential for designing molecular recognition systems based on carboxylic acid functionalities, which could have implications in the fields of biochemistry and molecular biology Zimmerman et al., 1991.

Metal-Organic Frameworks (MOFs)

The creation of metal-organic frameworks (MOFs) utilizing carboxylic acids has been a significant area of research, with implications for gas storage, separation technologies, and catalysis. A study by Ghosh and Bharadwaj (2003) on the coexistence of water dimer and hexamer clusters in 3D MOF structures highlights the intricate hydrogen bonding and network formation possible with carboxylic acid derivatives. Such frameworks offer potential for the development of new materials with specific gas adsorption and separation capabilities Ghosh & Bharadwaj, 2003.

Palladium Complexes and Self-Assembly

Research into palladium complexes and self-assembly mechanisms, such as the study by Qin et al. (2000), demonstrates the utility of dicarboxypyridine derivatives in forming structured materials. These studies underline the role of carboxylic acid derivatives in constructing complex materials with potential applications in catalysis, material science, and nanotechnology Qin et al., 2000.

Enzymatic Resolution

The role of carboxylic acid derivatives in enzymatic resolution has been explored, with implications for pharmaceutical synthesis and chiral chemistry. Sobolev et al. (2002) investigated the effect of acyl chain length and branching on the enantioselectivity of lipase in the kinetic resolution of dihydropyridine esters, showcasing how carboxylic acid derivatives can influence the specificity and efficiency of enzymatic reactions Sobolev et al., 2002.

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that pyridine derivatives are often used in the synthesis of various pharmaceuticals and agrochemicals .

Mode of Action

It’s known that pyridine derivatives can participate in various chemical reactions, such as suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

It’s known that pyridine derivatives can be involved in various chemical reactions, potentially affecting multiple biochemical pathways .

Result of Action

It’s known that pyridine derivatives can participate in various chemical reactions, potentially leading to a wide range of molecular and cellular effects .

Action Environment

It’s known that the compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and may cause respiratory irritation . Therefore, it’s crucial to handle this compound with care, especially in an industrial setting .

Eigenschaften

IUPAC Name |

3,5-dimethylpyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-5-3-6(2)7(8(10)11)9-4-5;/h3-4H,1-2H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSDDIUNLQMDFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C(=O)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2126178-51-4 |

Source

|

| Record name | 3,5-dimethylpyridine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2994547.png)

![Methyl 3-[[cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2994548.png)

![2-{N-[(3,5-dimethoxyphenyl)methyl]acetamido}acetic acid](/img/structure/B2994553.png)

![2-hydroxy-N-(4-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2994555.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2994560.png)

![Phenyl 2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylethanesulfonate](/img/structure/B2994563.png)

![1-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2994568.png)

![9-Oxa-2-azaspiro[5.5]undecan-5-ol;hydrochloride](/img/structure/B2994569.png)